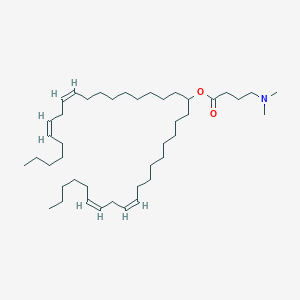
D-Lin-MC3-DMA
Descripción general
Descripción
Es ampliamente reconocido por su papel en la formación de nanopartículas lipídicas (LNP) utilizadas para la entrega de ácidos nucleicos como siRNA y mRNA a las células vivas . Este compuesto es particularmente notable por su baja toxicidad y alta eficiencia, lo que lo convierte en un componente clave en los modernos sistemas de administración de fármacos .
Mecanismo De Acción
El mecanismo de acción de D-Lin-MC3-DMA implica principalmente la protección de los ácidos nucleicos a través de interacciones de carga y la estabilidad de la bicapa lipídica. Esto mejora la eficiencia de captación celular de los ácidos nucleicos. Además, this compound puede modificar la permeabilidad de la membrana de las células para facilitar la captación de nanopartículas . La naturaleza ionizable del compuesto le permite interactuar con ácidos nucleicos cargados negativamente, formando complejos estables que pueden ser entregados eficientemente a las células .
Análisis Bioquímico
Biochemical Properties
D-Lin-MC3-DMA plays a pivotal role in biochemical reactions by forming complexes with negatively charged nucleic acids such as siRNA and mRNA. This interaction is facilitated by the ionizable nature of this compound, which allows it to adopt a positive charge at acidic pH and a neutral charge at physiological pH . This pH-dependent charge variability enables this compound to effectively bind to nucleic acids and protect them from degradation by nucleases. Additionally, this compound interacts with various proteins and enzymes involved in the endosomal escape of nucleic acids, thereby enhancing their delivery to the cytoplasm .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by facilitating the delivery of nucleic acids into the cytoplasm, where they can exert their therapeutic effects. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism by enabling the efficient delivery of siRNA and mRNA . For instance, this compound-containing LNPs have been used to deliver siRNA targeting specific genes, leading to gene silencing and subsequent changes in cellular function .
Molecular Mechanism
The mechanism of action of this compound involves several key steps. Upon administration, this compound forms complexes with nucleic acids, protecting them from degradation. These complexes are then taken up by cells through endocytosis. Within the acidic environment of endosomes, this compound becomes positively charged, facilitating the escape of nucleic acids into the cytoplasm . This endosomal escape is crucial for the therapeutic efficacy of nucleic acids, as it allows them to reach their target sites within the cell. Additionally, this compound can modulate gene expression by delivering mRNA that encodes therapeutic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound-containing LNPs exhibit good stability and can protect nucleic acids from degradation for extended periods . The long-term effects of this compound on cellular function are still being investigated, with some studies indicating potential changes in cellular metabolism and gene expression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound-containing LNPs have been shown to effectively deliver nucleic acids and achieve therapeutic effects without significant toxicity . At higher doses, there may be threshold effects and potential toxic or adverse effects, including changes in liver function and immune responses . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the delivery and processing of nucleic acids. It interacts with enzymes and cofactors that facilitate the endosomal escape and cytoplasmic release of nucleic acids . Additionally, this compound can influence metabolic flux and metabolite levels by modulating gene expression and cellular metabolism . These interactions are crucial for the efficient delivery and therapeutic efficacy of nucleic acids.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound-containing LNPs can accumulate in specific tissues, such as the liver, where they release their nucleic acid cargo . This targeted distribution enhances the therapeutic efficacy of nucleic acids while minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. After endocytosis, this compound-containing LNPs localize to endosomes, where the acidic environment triggers the release of nucleic acids into the cytoplasm . This release is facilitated by the pH-dependent charge variability of this compound, which allows it to interact with endosomal membranes and promote nucleic acid escape . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its therapeutic potential .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de D-Lin-MC3-DMA implica múltiples pasos, comenzando con la preparación de la estructura lipídica principal. El proceso típicamente incluye la esterificación del ácido 4-(N,N-dimetilamino)butírico con un alcohol insaturado de cadena larga. Las condiciones de reacción a menudo requieren el uso de catalizadores y controles específicos de temperatura para garantizar que se obtenga el producto deseado .
Métodos de producción industrial
En entornos industriales, la producción de this compound se escala utilizando rutas sintéticas optimizadas que garantizan un alto rendimiento y pureza. El proceso implica un monitoreo continuo y ajuste de los parámetros de reacción para mantener la coherencia. Se emplean técnicas avanzadas de purificación, como la cromatografía, para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
D-Lin-MC3-DMA experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar la estructura lipídica, lo que podría afectar sus propiedades ionizables.
Reducción: Esta reacción se puede utilizar para alterar los grupos funcionales en el lípido, lo que afecta su interacción con los ácidos nucleicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones típicamente implican temperaturas y niveles de pH controlados para garantizar que las reacciones se lleven a cabo de manera eficiente .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede resultar en la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales que mejoran la capacidad del lípido para formar nanopartículas estables .
Aplicaciones Científicas De Investigación
D-Lin-MC3-DMA tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
This compound destaca por su baja toxicidad y alta eficiencia en la entrega de ácidos nucleicos. En comparación con ALC-0315 y SM-102, this compound ha demostrado un rendimiento superior en aplicaciones de silenciamiento génico, particularmente en terapias dirigidas al hígado . Sus propiedades de carga únicas dependientes del pH permiten una encapsulación y liberación eficientes de los ácidos nucleicos, lo que lo convierte en una opción preferida para muchas aplicaciones terapéuticas .
Propiedades
IUPAC Name |
[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLNQCOGCKAESA-KWXKLSQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H79NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224606-06-7 | |
| Record name | Dlin-mc3-dma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224606067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MC-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0J6FQ6FKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
ANone: While the exact fate is not fully elucidated, research suggests that after releasing the nucleic acid cargo, DLin-MC3-DMA likely integrates into cellular membranes or undergoes degradation and clearance. [, ]
ANone: Unfortunately, the exact molecular formula and weight are not consistently reported in the provided research papers.
ANone: Studies show that DLin-MC3-DMA-based LNPs can exhibit varying stability depending on factors like temperature, pH, and buffer composition. [, ] Research indicates that buffers like Tris and HEPES provide better cryoprotection than PBS. []
ANone: DLin-MC3-DMA-based LNPs have shown promise in various applications, including siRNA therapy, mRNA vaccines, and gene editing. [, , , , , ] Notably, it is a key component of the FDA-approved siRNA therapy, Onpattro®. [, ]
ANone: DLin-MC3-DMA is not typically considered a catalyst and its catalytic properties are not explored in the provided research.
ANone: Molecular Dynamics (MD) simulations have been extensively employed to study the behavior of DLin-MC3-DMA in lipid bilayers, its interaction with other LNP components like helper lipids, and its role in membrane fusion. [, , , , ]
ANone: While the research doesn't explicitly mention QSAR models specifically for DLin-MC3-DMA, structure-activity relationship studies have investigated the impact of modifications on lipid properties and LNP efficacy. [, , ]
ANone: Research indicates that alterations in the headgroup, linker, and tail regions of DLin-MC3-DMA can significantly impact LNP properties such as transfection efficiency, biodistribution, and toxicity. [, , , ] For instance, incorporating a disulfide bond in the linker region can enhance endosomal escape and mRNA delivery. []
ANone: Lipid shape, particularly the balance between the headgroup and tail regions, plays a critical role in LNP formation, stability, and intracellular trafficking. [] The charge state of DLin-MC3-DMA, influenced by pH and its shape, affects its interaction with other lipids and nucleic acids. []
ANone: Research suggests optimization of buffer composition, lipid ratios, and the addition of cryoprotectants like sucrose can improve LNP stability during storage. []
ANone: The choice and ratio of helper lipids like cholesterol, DSPC, and PEGylated lipids greatly influence LNP size, charge, encapsulation efficiency, and in vivo behavior. [, , , , , , ]
ANone: While the provided research focuses on the scientific aspects, it doesn't delve into specific SHE regulations for DLin-MC3-DMA. It is crucial to consult relevant regulatory guidelines for manufacturing and handling.
ANone: Studies on patisiran, an FDA-approved siRNA therapy using DLin-MC3-DMA, show that it exhibits a two-phase PK profile with a relatively long terminal elimination half-life. [, ]
ANone: Various cell lines, including hepatocytes (HuH-7) and immune cells, have been employed to assess LNP uptake, endosomal escape, gene silencing efficiency, and protein expression. [, , , , , ]
ANone: Rodent models, particularly mice, are frequently utilized to investigate LNP biodistribution, therapeutic efficacy, and potential toxicity. [, , , , ] Non-human primate studies have also been conducted to assess safety and efficacy. []
ANone: The provided research does not extensively discuss resistance mechanisms specific to DLin-MC3-DMA.
ANone: While generally well-tolerated, research suggests that high doses of DLin-MC3-DMA-based LNPs can lead to transient liver enzyme elevations in some cases. [, , ]
ANone: Long-term safety data is still being gathered, but current research indicates that DLin-MC3-DMA-based LNPs have a manageable safety profile. []
ANone: Research is exploring surface modifications with targeting ligands like peptides, antibodies, or aptamers to enhance LNP specificity to tissues beyond the liver. [, , ]
ANone: Yes, studies have investigated alternative routes like intramuscular and subcutaneous administration, particularly for mRNA vaccines, with varying success in achieving target gene expression. [, , , ]
ANone: The research primarily focuses on the delivery aspects, with limited discussion on specific biomarkers for DLin-MC3-DMA-based therapies.
ANone: Common techniques include dynamic light scattering (DLS) for size and polydispersity index (PDI), transmission electron microscopy (TEM) for morphology, and zeta potential measurements for surface charge. [, , , , ]
ANone: Techniques like fluorescence spectroscopy or gel electrophoresis are often used to quantify encapsulated nucleic acids and determine encapsulation efficiency. [, , ]
ANone: The provided research primarily focuses on the biomedical applications and doesn't delve into details regarding environmental impact, recycling, alternatives, or historical context.
ANone: The development and understanding of DLin-MC3-DMA-based therapies require expertise from various fields, including:
- Chemistry: Synthesis and characterization of novel lipids. [, , , ]
- Biochemistry: Understanding lipid-nucleic acid interactions and intracellular trafficking pathways. [, , ]
- Pharmaceutics: Formulation optimization for enhanced stability, delivery, and targeting. [, , , ]
- Immunology: Elucidating the immune responses elicited by LNP-based vaccines and therapeutics. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






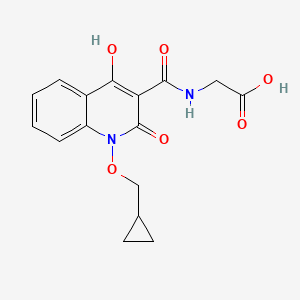
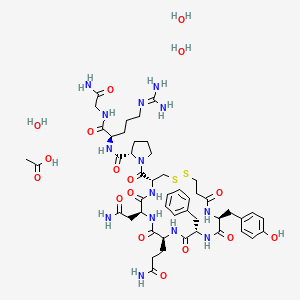
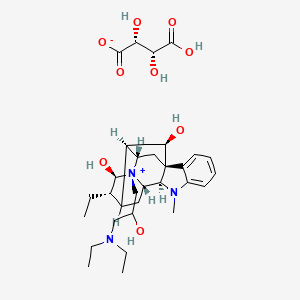


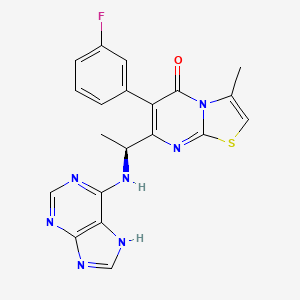
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)
